molecular formula C15H15FN2OS B5879262 N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea

N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea

Cat. No. B5879262
M. Wt: 290.4 g/mol
InChI Key: PTSYGXNAPRGRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, commonly known as FPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. FPEU is a thiourea derivative that possesses unique properties, making it an attractive candidate for use in scientific research.

Mechanism of Action

The mechanism of action of FPEU involves the formation of a thiourea-thiol adduct, which results in a change in the fluorescence properties of FPEU. The formation of this adduct is selective for thiols, allowing FPEU to be used as a specific probe for thiols in biological systems.
Biochemical and Physiological Effects
FPEU has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. This makes it an attractive candidate for use in various biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPEU is its high selectivity for thiols, which allows for the specific detection of thiols in biological systems. FPEU is also easy to synthesize and has minimal toxicity, making it suitable for use in various lab experiments. However, FPEU has some limitations, such as its limited solubility in aqueous solutions, which can limit its use in certain biological systems.

Future Directions

There are several future directions for the use of FPEU in scientific research. One potential application is the use of FPEU as a probe for the detection of thiols in living cells. This would allow for the real-time monitoring of thiol levels in cells, providing valuable insights into various physiological processes. Another potential application is the use of FPEU in the development of new drugs that target thiols. FPEU could be used as a tool to screen for potential drug candidates that selectively target thiols, which are involved in various disease processes. Overall, the unique properties of FPEU make it an attractive candidate for use in various scientific research applications.

Synthesis Methods

FPEU can be synthesized through a simple and efficient method that involves the reaction of 4-fluoroaniline with 4-hydroxyphenylethyl isothiocyanate. The reaction takes place in the presence of a base, typically triethylamine, and the resulting product is purified through recrystallization.

Scientific Research Applications

FPEU has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of FPEU is its use as a fluorescent probe for the detection of thiols in biological systems. FPEU possesses a unique fluorescence property that allows it to selectively detect thiols, which are important biomolecules involved in various physiological processes.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-3-5-13(6-4-12)18-15(20)17-10-9-11-1-7-14(19)8-2-11/h1-8,19H,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSYGXNAPRGRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]thiourea

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